molecular formula C11H15BO2 B1451937 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane CAS No. 208390-39-0

2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane

Cat. No.: B1451937
CAS No.: 208390-39-0
M. Wt: 190.05 g/mol
InChI Key: CCIUKBNSPVDPBE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C11H15BO2 and its molecular weight is 190.05 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and function, which may have implications for signal transduction and metabolic regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . These effects highlight the potential of this compound to impact cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of reactive oxygen species and other metabolic intermediates, thereby impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its distribution within tissues can also vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2/c1-9-4-5-11(8-10(9)2)12-13-6-3-7-14-12/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIUKBNSPVDPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674420
Record name 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208390-39-0
Record name 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.